molecular formula C8H10BNO2 B1374410 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-08-3

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

Cat. No.: B1374410
CAS No.: 1335095-08-3
M. Wt: 162.98 g/mol
InChI Key: FAFYNSWNCDQADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound containing both boron and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol typically involves the reduction of a carboxylic ester to form the desired oxaborinin structure. This can be achieved using various reducing agents under controlled conditions . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include cyclic boronates and other derivatives that retain the oxaborinin core structure .

Mechanism of Action

The mechanism of action of 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, inhibiting its activity . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFYNSWNCDQADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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